3-(4-(tetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)propan-1-amine
Overview
Description
3-(4-(tetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)propan-1-amine is a chemical compound that features a tetrahydrothiopyran ring fused with a piperazine ring, linked to a propan-1-amine chain
Mechanism of Action
Target of Action
It’s worth noting that piperazine derivatives are often associated with neurotransmitter systems, particularly the serotonergic and dopaminergic systems .
Mode of Action
Piperazine derivatives often act as agonists or antagonists at various receptor sites, influencing the activity of neurotransmitters .
Biochemical Pathways
Given the potential involvement with neurotransmitter systems, it’s plausible that this compound could influence pathways related to mood regulation, motor control, and reward processing .
Result of Action
If this compound does indeed interact with neurotransmitter systems, it could potentially influence neuronal signaling and synaptic plasticity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(tetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)propan-1-amine typically involves the following steps:
Formation of Tetrahydrothiopyran Ring: The tetrahydrothiopyran ring can be synthesized from 3,3’-thiodipropanoates through intramolecular Dieckmann condensation in the presence of sodium methoxide or sodium hydride.
Formation of Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with dihaloalkanes under basic conditions.
Coupling Reaction: The tetrahydrothiopyran and piperazine rings are then coupled using a suitable linker, such as propan-1-amine, under appropriate reaction conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, continuous flow systems, and rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(4-(tetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amine or piperazine nitrogen atoms using alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
3-(4-(tetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)propan-1-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antimicrobial and anticonvulsant drugs.
Pharmacology: The compound is studied for its potential effects on various biological targets, including neurotransmitter receptors and enzymes.
Materials Science: It is used in the development of novel materials with unique electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
- 3-Pyrrolidinamine, 1-(tetrahydro-2H-thiopyran-4-yl)-
- tert-butyl 3-((tetrahydro-2H-thiopyran-4-yl)amino)pyrrolidine-1-carboxylate
Uniqueness
3-(4-(tetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)propan-1-amine is unique due to its specific structural features, which combine the tetrahydrothiopyran and piperazine rings with a propan-1-amine linker. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
3-[4-(thian-4-yl)piperazin-1-yl]propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3S/c13-4-1-5-14-6-8-15(9-7-14)12-2-10-16-11-3-12/h12H,1-11,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOZLKRHARRPYIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1N2CCN(CC2)CCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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